Phenacyl 4-chloro-3-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenacyl 4-chloro-3-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQNPHUDUQWCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Phenacyl 4 Chloro 3 Sulfamoylbenzoate
Retrosynthetic Analysis and Strategic Design for Phenacyl 4-chloro-3-sulfamoylbenzoate
Retrosynthetically, the target molecule, this compound, is disconnected at the ester linkage. This reveals the two primary building blocks: the 4-chloro-3-sulfamoylbenzoic acid core and a phenacyl halide, typically phenacyl bromide. The key strategic challenge lies in the efficient and regioselective synthesis of the benzoic acid precursor and the subsequent clean esterification.
The primary precursor, 4-chloro-3-sulfamoylbenzoic acid, is a crucial intermediate. synzeal.com Its synthesis is most commonly achieved through the chlorosulfonation of 4-chlorobenzoic acid. google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The directing effects of the existing chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups guide the incoming chlorosulfonyl group primarily to the position ortho to the chlorine and meta to the carboxyl group.
The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then typically reacted with an amine source, such as aqueous ammonia (B1221849) or an alkylamine, to form the sulfonamide moiety. google.com
Key Synthetic Steps for 4-chloro-3-sulfamoylbenzoic acid:
Chlorosulfonation: 4-chlorobenzoic acid is treated with an excess of chlorosulfonic acid, often with heating. google.com
Amination: The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is reacted with an amine to yield the final sulfamoylbenzoic acid. google.com
The introduction of the phenacyl group to form the final ester is typically accomplished by the reaction of a salt of 4-chloro-3-sulfamoylbenzoic acid with a phenacyl halide, most commonly phenacyl bromide. bas.bg This O-alkylation of the carboxylate is a well-established method for forming phenacyl esters. unishivaji.ac.in
Several protocols have been developed to facilitate this transformation:
Conventional Heating: The reaction can be carried out using conventional heating in the presence of a base like sodium carbonate to deprotonate the carboxylic acid. bas.bg
Microwave and Ultrasound-Assisted Synthesis: Modern energy sources such as microwave irradiation and sonication have been employed to accelerate the esterification process, often leading to improved yields and shorter reaction times compared to conventional heating. bas.bg
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as a mixture of tetrabutylammonium (B224687) bromide and dibenzo- bas.bg-crown-6, provides an efficient procedure for the synthesis of phenacyl esters under mild, room-temperature conditions. unishivaji.ac.in
The reaction pathway involves the formation of the carboxylate anion of 4-chloro-3-sulfamoylbenzoic acid, which then acts as a nucleophile, attacking the electrophilic carbon of phenacyl bromide to form the ester bond. bas.bg
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimizing the synthesis of this compound involves fine-tuning the parameters for both the precursor formation and the final esterification step. For the esterification of benzoic acids with phenacyl bromide, studies have shown that both microwave and ultrasound-assisted methods can yield excellent results, with reported yields of approximately 90% for the synthesis of phenacyl benzoate (B1203000). bas.bg
Strategies for yield enhancement often draw from general principles of esterification optimization, which include:
Catalyst Selection: For acid-catalyzed esterifications, various Lewis acids like Cu(OTf)₂ have been shown to be effective under mild conditions. organic-chemistry.org
Reaction Parameters: A factorial design approach can be used to optimize variables such as temperature, reaction time, and reactant molar ratios to maximize conversion. rsc.orgtubitak.gov.tr For example, in related ester syntheses, optimizing catalyst concentration, time, and temperature has led to significantly increased yields, up to 93%. tubitak.gov.tr
Energy Input: The choice of energy source is critical. Microwave and ultrasound energy can significantly increase the effectiveness of the esterification reaction compared to standard heating methods. bas.bg
The table below summarizes a comparison of methods used for the esterification of benzoic acids with phenacyl bromide, which serves as a model for the synthesis of the title compound.
Table 1: Comparison of Esterification Methods
Click to view interactive table
| Method | Energy Source | Typical Base/Catalyst | Reported Yield (Model Reactions) | Reference |
| Conventional | Heating | Sodium Carbonate | Good | bas.bg |
| Microwave-Assisted | Microwave | Sodium Carbonate | ~90% | bas.bg |
| Ultrasound-Assisted | Sonication | Sodium Carbonate | ~90% | bas.bg |
| Phase-Transfer | None (Room Temp) | Tetrabutylammonium bromide | Good to Excellent | unishivaji.ac.in |
Exploration of Regioselectivity and Stereoselectivity in Synthesis
Stereoselectivity: The synthesis of this compound from achiral starting materials (4-chlorobenzoic acid and phenacyl bromide) using standard, non-chiral reagents and conditions does not involve the creation of any stereocenters. Therefore, stereoselectivity is not a consideration in this specific synthetic pathway.
Design and Synthesis of this compound Analogues and Derivatives
The core structure of this compound has served as a template for the design and synthesis of various analogues. These modifications are typically aimed at exploring structure-activity relationships for specific biological targets.
One major strategy involves the aromatic nucleophilic substitution of the chlorine atom at the C4 position. acs.org By reacting the parent compound with various thiols in the presence of a base like potassium carbonate, a diverse library of 4-thio-substituted-3-sulfamoylbenzoic acid derivatives can be generated. acs.org
Another approach involves bioisosteric replacement, where the sulfamoyl group is substituted with other functional groups like carboxylic acid to create analogues with potentially different properties. nih.gov The use of phenacyl bromide analogues in multicomponent reactions has also been explored to generate novel heterocyclic compounds. researchgate.net
The sulfamoyl group (-SO₂NH₂) is a frequent target for chemical modification to generate novel derivatives.
Key Modifications:
N-Substitution: The sulfamoyl nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by reacting the 4-chloro-3-(chlorosulfonyl)benzoyl chloride intermediate with a primary or secondary amine instead of ammonia. google.comnih.gov For instance, reacting the chlorosulfonyl intermediate with p-chloroaniline leads to the formation of a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid derivative. nih.gov
Bioisosteric Replacement: In a significant structural modification, the entire sulfamoyl group can be replaced by its carboxylic acid bioisostere. nih.gov This changes the electronic and hydrogen-bonding properties of the molecule. An ethyl carboxylate can also be used as a prodrug to the carboxylic acid group. nih.gov
Formation of Benzamides: While not a direct modification of the sulfamoyl group itself, the parent 4-chloro-3-sulfamoylbenzoic acid can be converted to its acyl chloride and subsequently reacted with various amines to form N-substituted benzamides, creating a different class of derivatives from the same precursor. google.comgoogle.com
Table 2: Compound Names Mentioned
Substituent Effects on the Chlorophenyl Ring
The chemical properties and biological activity of this compound are significantly influenced by the nature of the substituents on the 4-chlorophenyl ring. Research into related 4-chloro-3-sulfamoylbenzoyl derivatives has provided insights into how modifications at the 4-position, by replacing the chlorine atom, can modulate the molecule's characteristics.
Studies involving the synthesis of 4-substituted 3-sulfamoylbenzamides, derived from 4-chloro-3-sulfamoylbenzoic acid, have demonstrated that the chlorine atom can be displaced by various nucleophiles. acs.org This substitution is a key step in creating a library of analogs with diverse functionalities. The reaction conditions for this nucleophilic substitution vary depending on the incoming group. For instance, the displacement of the chloro group with thiols can be achieved under specific reaction conditions to yield 4-thio-substituted derivatives. acs.org In contrast, substitution with amines to produce 4-amino-substituted analogs generally requires harsher reaction conditions. acs.org
The introduction of different substituents in place of the 4-chloro group leads to a range of compounds with altered electronic and steric properties. For example, the synthesis of 4-sulfanyl-substituted esters has been accomplished, which can then be further modified. acs.org Oxidation of these sulfur-containing compounds using an agent like in situ generated peracetic acid can yield the corresponding 4-sulfinyl and 4-sulfonyl derivatives. acs.org These transformations highlight the chemical versatility of the 4-position and its potential for fine-tuning the molecule's properties.
The following table summarizes the types of substituents that have been successfully introduced at the 4-position of the 4-chloro-3-sulfamoylbenzoyl scaffold and the resulting products.
| Precursor Compound | Reagent/Condition | Resulting Core Structure | Reference |
| 4-chloro-3-sulfamoylbenzoic acid | Thiols | 4-sulfanyl-3-sulfamoylbenzoic acid derivatives | acs.org |
| 4-chloro-3-sulfamoylbenzoic acid | Amines (harsher conditions) | 4-amino-3-sulfamoylbenzoic acid derivatives | acs.org |
| 4-sulfanyl-substituted esters | Peracetic acid (room temp.) | 4-sulfinyl-substituted esters | acs.org |
| 4-sulfanyl-substituted esters | Peracetic acid (70 °C) | 4-sulfonyl-substituted esters | acs.org |
These derivatizations underscore the importance of the substituent at the 4-position of the phenyl ring in defining the chemical space accessible from the parent 4-chloro-3-sulfamoylbenzoyl structure.
Variations on the Phenacyl Ester Linkage
While the phenacyl ester provides a common motif for the derivatization of carboxylic acids, alternative ester linkages can be employed to modify the properties of the resulting compound. A notable example is the use of oxime esters as an alternative to phenacyl esters. The synthesis of oxime ester derivatives of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), showcases a strategy for creating structural diversity around the carboxyl group. unibs.it
The synthetic approach to these oxime esters involves a late-stage modification strategy, which allows for the rapid generation of a diverse library of compounds. unibs.it This process begins with the esterification of the parent acid with N-Boc-hydroxylamine, followed by the deprotection of the Boc group. unibs.it The resulting aminooxy intermediate can then be reacted with a variety of aldehydes and ketones to form the corresponding oxime esters via a Schiff base reaction. unibs.it
The following table illustrates the variety of substituents that have been incorporated into the oxime ester linkage of a disubstituted sulfamoylbenzoic acid, demonstrating the versatility of this synthetic route.
| Aldehyde/Ketone Reactant | Resulting Substituent on Oxime Ester | Reference |
| Benzaldehyde | Phenyl | unibs.it |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | unibs.it |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | unibs.it |
| 4-Fluorobenzaldehyde | 4-Fluorophenyl | unibs.it |
| 4-Cyanobenzaldehyde | 4-Cyanophenyl | unibs.it |
| Acetone | Isopropylidene | unibs.it |
The choice of the ester linkage and the substituents appended to it are critical in the design of new molecules. The exploration of alternatives to the traditional phenacyl ester, such as the oxime esters, opens up new avenues for the development of derivatives with tailored properties.
Advanced Spectroscopic and Structural Elucidation of Phenacyl 4 Chloro 3 Sulfamoylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For Phenacyl 4-chloro-3-sulfamoylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phenacyl and the 4-chloro-3-sulfamoylbenzoyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the phenacyl group are expected to appear in the aromatic and aliphatic regions of the spectrum. The methylene (B1212753) protons (H-α) adjacent to the carbonyl group and the ester oxygen are anticipated to be deshielded, appearing as a singlet at approximately 5.4-5.6 ppm. The protons of the monosubstituted benzene (B151609) ring of the phenacyl group would likely produce a complex multiplet pattern between 7.4 and 8.0 ppm. Specifically, the ortho-protons (H-2'/H-6') would be the most deshielded due to the ketone group, followed by the para-proton (H-4'), and the meta-protons (H-3'/H-5').
The aromatic protons of the 4-chloro-3-sulfamoylbenzoyl ring system are expected to show a characteristic splitting pattern. Based on data for 4-chloro-3-sulfamoylbenzoic acid, three distinct aromatic signals are predicted. nih.govchemicalbook.comtcichemicals.com The proton ortho to the carboxylate group (H-6) would likely appear as a doublet, while the proton ortho to the chlorine atom (H-5) would also be a doublet, and the proton ortho to the sulfonamide group (H-2) would present as a singlet or a narrowly split doublet. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-α (CH₂) | 5.4 - 5.6 | s |
| H-2', H-6' | 7.8 - 8.0 | m |
| H-3', H-5' | 7.4 - 7.6 | m |
| H-4' | 7.6 - 7.8 | m |
| H-2 | 8.3 - 8.5 | d |
| H-5 | 7.8 - 8.0 | dd |
| H-6 | 8.1 - 8.3 | d |
| -SO₂NH₂ | Variable | br s |
Predicted data is based on analysis of similar structures and general NMR principles. nih.govchemicalbook.comchemicalbook.comnih.govresearchgate.netyoutube.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbons are the most deshielded, with the ketone carbon (C=O) of the phenacyl group expected around 190-195 ppm and the ester carbonyl carbon (COO) appearing around 165-170 ppm. rsc.orgrsc.org The methylene carbon (C-α) of the phenacyl group is predicted to be in the range of 65-70 ppm. rsc.org
The aromatic carbons of both rings will resonate in the 120-150 ppm region. For the 4-chloro-3-sulfamoylbenzoyl moiety, the carbon attached to the chlorine (C-4) and the carbon attached to the sulfonamide group (C-3) would be identifiable based on their substitution patterns and comparison with data for 4-chloro-3-sulfamoylbenzoic acid. nih.govchemicalbook.com The carbon atoms of the phenacyl benzene ring would also show distinct signals, with the ipso-carbon attached to the ketone being the most deshielded of this ring system. spectrabase.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 190 - 195 |
| COO (ester) | 165 - 170 |
| C-α (CH₂) | 65 - 70 |
| Aromatic Carbons | 120 - 150 |
Predicted data is based on analysis of similar structures and general NMR principles. nih.govrsc.orgrsc.orgchemicalbook.comspectrabase.comchemicalbook.comchemicalbook.comresearchgate.net
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. sdsu.eduyoutube.comprinceton.edu Cross-peaks would be expected between the adjacent aromatic protons on both benzene rings, confirming their relative positions. For instance, correlations between H-5 and H-6 on the substituted benzoyl ring would be anticipated.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comprinceton.edu This would allow for the direct assignment of the protonated carbons, such as the methylene C-α with its attached protons, and each aromatic C-H group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.comprinceton.eduscience.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected from the methylene protons (H-α) to the ester carbonyl carbon (COO) and the ketone carbonyl carbon (C=O), as well as to the ipso-carbon of the phenacyl's benzene ring. Protons on the benzoyl ring would show correlations to the ester carbonyl carbon, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. youtube.comprinceton.eduresearchgate.net This could be used to confirm the spatial arrangement of the molecule. For example, NOE correlations might be observed between the methylene protons (H-α) and the ortho-protons (H-2'/H-6') of the phenacyl's phenyl ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by the absorption bands of its key functional groups.
Carbonyl Stretching (C=O) : Two distinct carbonyl stretching bands are expected. The ketone C=O stretch of the phenacyl group would likely appear at a lower wavenumber (around 1680-1700 cm⁻¹) due to conjugation with the aromatic ring. spectrabase.comchemicalbook.com The ester C=O stretch is expected at a higher wavenumber, typically in the range of 1720-1740 cm⁻¹. spectrabase.comsciepub.com
Sulfonamide Group (-SO₂NH₂) : This group gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. jst.go.jprsc.orgrsc.org The N-H stretching of the primary sulfonamide would appear as two bands in the region of 3200-3400 cm⁻¹. researchgate.netresearchgate.net
Aromatic C-H and C=C Stretching : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings would appear in the 1450-1600 cm⁻¹ region.
C-O Stretching : The C-O stretching of the ester group will show bands in the 1000-1300 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ketone C=O | Stretching | 1680 - 1700 |
| Ester C=O | Stretching | 1720 - 1740 |
| Sulfonamide S=O | Asymmetric Stretching | 1310 - 1350 |
| Sulfonamide S=O | Symmetric Stretching | 1140 - 1180 |
| Sulfonamide N-H | Stretching | 3200 - 3400 (two bands) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1000 - 1300 |
Predicted data is based on analysis of similar structures and general FTIR principles. spectrabase.comchemicalbook.comsciepub.comjst.go.jprsc.orgrsc.orgresearchgate.netresearchgate.net
Raman spectroscopy complements FTIR by providing information on the polarizability of bonds, making it particularly useful for analyzing non-polar functional groups and symmetric vibrations.
The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene rings should give a strong, sharp peak. The C=C stretching vibrations will also be prominent. chemicalbook.comresearchgate.netresearchgate.net
The S=O stretching vibrations of the sulfonamide group are also Raman active and would be observed in similar regions as in the FTIR spectrum. nih.govnih.govresearchgate.net The C=O stretching vibrations of the ketone and ester groups would also be present, though their intensities may differ from the FTIR spectrum. researchgate.net The low-frequency region of the Raman spectrum would contain information about the lattice vibrations and deformations of the molecular skeleton. researchgate.netias.ac.in
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic Rings | Ring Breathing | Strong, sharp peaks in the fingerprint region |
| Aromatic C=C | Stretching | 1580 - 1620 |
| Ketone C=O | Stretching | 1680 - 1700 |
| Ester C=O | Stretching | 1720 - 1740 |
| Sulfonamide S=O | Symmetric Stretching | 1140 - 1180 |
Predicted data is based on analysis of similar structures and general Raman spectroscopy principles. chemicalbook.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netias.ac.inchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound (C₁₅H₁₂ClNO₅S), HRMS analysis, typically using electrospray ionization (ESI), would provide an exact mass for the molecular ion. The calculated exact mass for the protonated molecule [M+H]⁺ is a key identifier.
The fragmentation pathway in mass spectrometry reveals the structural backbone of the molecule. Under collision-induced dissociation, this compound is expected to cleave at its most labile bonds, primarily the ester linkage. The fragmentation would likely proceed through two main pathways, generating characteristic product ions.
Pathway A: Cleavage yielding the phenacyl cation and the 4-chloro-3-sulfamoylbenzoic acid radical. The phenacyl cation (C₈H₇O⁺) is a stable fragment due to resonance.
Pathway B: Cleavage resulting in the 4-chloro-3-sulfamoylbenzoyl cation. This cation can undergo further fragmentation, such as the loss of sulfur dioxide (SO₂) from the sulfamoyl group.
These fragmentation patterns provide definitive structural confirmation. miamioh.edu
Table 1: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment Formula | Calculated Exact Mass (m/z) | Description |
| [C₁₅H₁₂ClNO₅S + H]⁺ | 370.0197 | Protonated molecular ion |
| [C₁₅H₁₂ClNO₅S + Na]⁺ | 392.0017 | Sodiated adduct |
| [C₈H₇O]⁺ | 105.0491 | Phenacyl cation (from ester cleavage) |
| [C₇H₅ClNO₃S]⁺ | 233.9622 | 4-chloro-3-sulfamoylbenzoyl cation |
| [C₇H₅ClNO]⁺ | 154.0054 | Fragment from loss of SO₂ from the benzoyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within its aromatic and carbonyl chromophores. uobabylon.edu.iq
The primary transitions anticipated are:
π → π* transitions: These high-energy transitions occur within the phenyl rings of both the phenacyl and the benzoate (B1203000) moieties. Conjugation within the aromatic systems leads to strong absorption bands, typically in the near-UV region. youtube.com
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and sulfonyl groups) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. youtube.com
The presence of auxochromes like the chloro (-Cl) and sulfamoyl (-SO₂NH₂) groups can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maxima (λmax). uobabylon.edu.iq
Table 2: Predicted Electronic Transitions for this compound
| λmax (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Predicted) | Transition Type | Associated Functional Group(s) |
| ~210-230 | High (>10,000) | π → π | Phenyl rings |
| ~250-280 | Moderate-High (~1,000-10,000) | π → π | Benzoyl and phenacyl conjugated systems |
| ~300-320 | Low (<1,000) | n → π* | Carbonyl groups (C=O) and Sulfonyl group (SO₂) |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing detailed information on bond lengths, bond angles, and the packing of molecules in the solid state.
High-quality single crystals suitable for X-ray diffraction are essential. For a compound like this compound, crystals are typically grown using the slow evaporation method. researchgate.net A saturated solution of the compound is prepared in a suitable solvent or a mixture of solvents (e.g., acetone, methanol, or ethyl acetate) and allowed to evaporate slowly at room temperature over several days or weeks. researchgate.net The quality of the resulting crystals is assessed visually for clarity and well-defined facets, followed by preliminary examination using an X-ray diffractometer to check for diffraction quality.
Once a suitable crystal is mounted on a diffractometer, the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the crystal system are determined. The systematic absences in the diffraction pattern are then used to identify the space group, which describes the symmetry elements within the crystal. Organic molecules like this often crystallize in common centrosymmetric space groups such as P-1 (triclinic) or P2₁/c (monoclinic). researchgate.netresearchgate.net
Table 3: Representative Crystallographic Data for a Structurally Related Chlorophenyl Sulfonamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.943 (2) |
| b (Å) | 12.689 (3) |
| c (Å) | 7.9764 (16) |
| α (°) | 90 |
| β (°) | 109.30 (3) |
| γ (°) | 90 |
| Volume (ų) | 1140.9 (4) |
| Z (molecules/cell) | 4 |
Note: Data are from a similar structural class (N-(4-chlorophenyl)benzothioamide) for illustrative purposes. researchgate.net
The solid-state architecture is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the crystal packing is expected to be directed by a combination of strong and weak interactions:
Hydrogen Bonding: The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor. It is highly likely to form strong N-H···O hydrogen bonds with acceptors such as the oxygen atoms of the sulfonyl group, the ester carbonyl group, or the phenacyl carbonyl group of neighboring molecules. These interactions can lead to the formation of well-defined chains or dimeric motifs. researchgate.net
Halogen Bonding: The chlorine atom can act as a Lewis base, participating in C-Cl···O or C-Cl···N interactions, which are recognized as important structure-directing forces. mdpi.com
C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds involving aromatic or aliphatic C-H donors and oxygen acceptors, along with C-H···π interactions with the aromatic rings, further stabilize the three-dimensional packing arrangement. rsc.org
Together, these interactions create a complex supramolecular assembly, defining the compound's solid-state properties. nih.govresearchgate.net
Computational and Theoretical Investigations of Phenacyl 4 Chloro 3 Sulfamoylbenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for determining the optimized molecular geometry and various electronic properties of a molecule.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is fundamental to predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For Phenacyl 4-chloro-3-sulfamoylbenzoate, DFT calculations can determine the energies of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings and the sulfamoyl group, while the LUMO is often distributed over the electron-deficient regions, like the carbonyl group. Electron-withdrawing groups, such as the chloro and sulfamoyl substituents, can lower both HOMO and LUMO energy levels. mdpi.com
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -7.25 | Represents the ability to donate electrons. |
| ELUMO | -1.80 | Represents the ability to accept electrons. |
| Energy Gap (ΔE) | 5.45 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| Note: The values presented are representative and derived from typical DFT calculations for structurally similar aromatic sulfonamides. |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color spectrum to represent different potential values:
Red/Orange: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen, nitrogen, and chlorine. These areas are prone to electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms, especially those attached to electronegative atoms (e.g., the -NH₂ of the sulfonamide group). These areas are susceptible to nucleophilic attack.
Green: Neutral or non-polar regions, such as the carbon backbone of the aromatic rings.
For this compound, the EPS map would show strong negative potentials around the oxygen atoms of the sulfonyl (-SO₂) and carbonyl (C=O) groups. A positive potential would be concentrated on the hydrogen atoms of the sulfonamide (-NH₂) group, indicating their potential to act as hydrogen bond donors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its movement and behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and its trajectory is calculated by solving Newton's equations of motion for every atom. This technique is crucial for understanding how the molecule behaves in a physiological context. Key insights from MD simulations include the stability of different conformations in solution, the flexibility of the molecular structure, and the specific interactions formed with solvent molecules. When simulating a ligand-protein complex, MD can assess the stability of the binding pose over time, often measured by the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position. researchgate.netnih.gov A stable, low RMSD value suggests a favorable and sustained binding interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling at the Molecular Interaction Level
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model for a class of compounds including this compound, researchers calculate a wide range of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, molar refractivity. nih.gov
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient).
Topological Descriptors: Indices that describe molecular branching and connectivity.
By using statistical methods like multivariable linear regression, a QSAR equation is generated that can predict the activity of new, unsynthesized compounds. nih.gov This approach helps in understanding which molecular properties are most important for the desired activity and guides the design of more potent analogues. nih.gov
In Silico Prediction of Molecular Binding to Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
For this compound, docking studies would involve placing the molecule into the active site of a target protein. The algorithm then samples numerous positions and conformations of the ligand, scoring each based on the calculated binding affinity or free energy of binding (ΔG), typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction.
Studies on structurally related sulfonamides and benzamides show common interaction patterns. nih.gov The sulfonamide group is particularly important, as its -NH₂ and -SO₂ moieties can act as hydrogen bond donors and acceptors, respectively. researchgate.net The aromatic rings can participate in hydrophobic, pi-pi stacking, or pi-alkyl interactions with non-polar amino acid residues in the binding pocket. nih.gov Docking simulations for compounds with similar scaffolds have revealed interactions with targets such as dihydrofolate reductase mdpi.com, α-glucosidase, and α-amylase. researchgate.netnih.gov
| Potential Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Zinc coordination, Hydrogen Bond |
| α-Glucosidase | -9.2 | Asp349, Arg376, Trp177 | Hydrogen Bond, Pi-Pi Stacking |
| Dihydrofolate Reductase | -8.2 | Ile7, Arg57, Phe31 | Hydrophobic, Hydrogen Bond |
| Note: This table presents hypothetical yet plausible binding predictions based on docking studies of analogous sulfonamide-containing compounds against known biological targets. |
These in silico predictions provide a powerful, cost-effective starting point for further experimental validation, such as in vitro enzyme inhibition assays. mdpi.com
Molecular Docking Studies with Relevant Enzyme Active Sites
Molecular docking simulations have been instrumental in understanding how derivatives of 4-chloro-3-sulfamoylbenzoic acid bind to the active sites of several key enzymes. These in silico studies predict the preferred orientation of the ligand when bound to a protein, as well as the binding affinity.
One of the most studied targets for this class of compounds is carbonic anhydrase (CA) . Various isoforms, including CA I, II, IV, IX, and XII, have been investigated. nih.govmdpi.commdpi.comnih.govacs.org The sulfonamide group, a prominent feature of the 4-chloro-3-sulfamoylbenzoate structure, is a well-established zinc-binding group, which is crucial for the inhibition of these zinc-containing enzymes. mdpi.comnih.gov Docking studies consistently show the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site. mdpi.comnih.gov
Another significant enzyme class explored is the human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . Derivatives of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid have been identified as inhibitors of h-NTPDase isoforms 1, 2, 3, and 8. rsc.orgresearchgate.net Molecular docking studies of these inhibitors have been performed to understand their interactions with homology models of the respective h-NTPDase proteins. rsc.orgresearchgate.net
Furthermore, the epidermal growth factor receptor (EGFR) tyrosine kinase has been a target of interest for derivatives of 4-amino-3-chloro benzoate (B1203000) esters. nih.gov In silico analyses, including molecular docking, have been used to investigate the binding patterns of these compounds within the EGFR active site. nih.govnih.gov These studies are crucial for designing compounds that can overcome resistance to existing EGFR inhibitors. nih.gov
The following table summarizes the molecular docking studies conducted on derivatives of the 4-chloro-3-sulfamoylbenzoate scaffold with various enzyme targets.
| Derivative Scaffold | Enzyme Target(s) | Key Findings from Docking Studies |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | Carbonic Anhydrases (CA I, II, IV) | The sulfonamide group is predicted to bind to the zinc ion in the active site, a characteristic interaction for CA inhibitors. nih.govmdpi.com |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid derivatives | h-NTPDases (1, 2, 3, 8) | Potent inhibitors show significant interactions with key amino acid residues within the enzyme's active site in homology models. rsc.orgresearchgate.net |
| 4-amino-3-chloro benzoate ester derivatives | EGFR Tyrosine Kinase | Derivatives exhibit favorable binding patterns within the ATP-binding pocket of the EGFR, suggesting a mechanism for their anti-proliferative properties. nih.gov |
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling provides a detailed view of the specific molecular interactions that stabilize the binding of a ligand to its target protein. For derivatives of 4-chloro-3-sulfamoylbenzoic acid, these studies have revealed key binding modes.
For inhibitors of h-NTPDases , molecular docking has highlighted significant interactions with the amino acids of the respective homology models. rsc.orgresearchgate.net These interactions are crucial for the potency and selectivity of the inhibitors. The specific residues involved vary depending on the h-NTPDase isoform and the structure of the inhibitor.
In the case of EGFR tyrosine kinase inhibitors , docking studies of 4-amino-3-chloro benzoate ester derivatives have shown interactions with key residues in the ATP-binding site. nih.gov These interactions often mimic those of known EGFR inhibitors, providing a rationale for their observed biological activity. nih.gov
The table below details the specific ligand-protein interactions observed for derivatives of the 4-chloro-3-sulfamoylbenzoate scaffold.
| Derivative Scaffold | Enzyme Target | Key Ligand-Protein Interactions |
| 4-chloro-3-sulfamoyl-benzenecarboxamides | Carbonic Anhydrases | The sulfonamide moiety forms coordinative bonds with the active site Zn2+ ion. Additional hydrogen bonds and hydrophobic interactions are formed with surrounding amino acid residues. mdpi.comnih.gov |
| Sulfamoyl-benzamide derivatives | h-NTPDases | Docking studies indicate significant interactions with amino acid residues within the enzyme's binding pocket, although specific residues are not always detailed in the available literature. rsc.orgresearchgate.net |
| 4-amino-3-chloro benzoate ester derivatives | EGFR Tyrosine Kinase | Compounds are predicted to form hydrogen bonds and hydrophobic interactions within the ATP-binding site, crucial for inhibiting kinase activity. nih.govnih.gov |
Structure Molecular Interaction and Biochemical Activity Relationships of Phenacyl 4 Chloro 3 Sulfamoylbenzoate
Investigation of Biochemical Target Modulation (e.g., Enzyme Inhibition, Receptor Binding)
There is currently no specific, publicly available research detailing the modulation of biochemical targets by Phenacyl 4-chloro-3-sulfamoylbenzoate. While the broader class of sulfonamides has been studied for its interaction with various enzymes, particularly carbonic anhydrases, data pinpointing the specific enzymatic or receptor interactions of this exact phenacyl ester derivative are absent from the scientific record.
Assay Development and Optimization for Specific Biochemical Targets
No literature has been identified that describes the development or optimization of biochemical assays specifically for investigating the activity of this compound. The establishment of such assays would be a foundational step in characterizing its molecular interactions.
Kinetic Studies of Enzyme Inhibition
Detailed kinetic studies, which are crucial for understanding the mechanism and potency of enzyme inhibitors, have not been published for this compound. Such studies typically involve determining parameters like the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov General methodologies for conducting kinetic analyses of enzyme inhibitors are well-established, but their application to this specific compound has not been documented. nih.govnih.govnih.govnih.gov
Mechanistic Studies of Cellular Pathway Perturbation (in vitro, non-human cell lines)
Investigations into how this compound might perturb cellular pathways in non-human cell lines are not present in the available literature. Such studies are essential for bridging the gap between biochemical activity and cellular response.
Analysis of Signaling Pathway Components
There are no reports on the analysis of specific signaling pathway components (e.g., phosphorylation of kinases, activation of transcription factors) in response to treatment with this compound.
High-Throughput Screening for Molecular Probes
While high-throughput screening is a common method for identifying bioactive molecules, there is no evidence to suggest that this compound has been either identified as a hit in, or utilized as a molecular probe for, such screening campaigns. nih.govnih.gov
Influence of Structural Modifications on Specific Molecular Recognition and Interaction
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical modifications affect biological activity. However, for this compound, there are no published studies on how modifications to its phenacyl, chloro, or sulfamoyl moieties would influence its molecular recognition and interactions. SAR studies on related sulfonamide-bearing compounds have been conducted, but this information cannot be directly extrapolated to the specific compound .
Comparative Analysis with Related Sulfonamide and Benzoic Acid Derivatives for Molecular Mechanism Elucidation
The molecular mechanism of this compound is intrinsically linked to the individual and synergistic contributions of its core components: the sulfonamide group, the substituted benzoic acid moiety, and the phenacyl ester. A comparative analysis with related sulfonamide and benzoic acid derivatives is crucial for elucidating its potential biochemical activity and structure-molecular interaction relationships.
The foundational mechanism of many biologically active sulfonamides lies in their structural analogy to para-aminobenzoic acid (PABA). nih.govdrugbank.com This similarity allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govdrugbank.com By blocking this enzyme, they disrupt the production of folic acid, which is vital for DNA synthesis and bacterial replication. nih.govdrugbank.com This antibacterial action is a hallmark of the sulfonamide class. However, the therapeutic applications of sulfonamides have expanded significantly beyond their antimicrobial properties, now encompassing roles as anticancer, anti-inflammatory, and diuretic agents. ijpsonline.comopenaccesspub.org
The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the sulfamoyl nitrogen and the aromatic ring. For instance, in a series of benzenesulphonamide derivatives, a strong natriuretic (diuretic) activity was associated with optimal hydrophobicity and low electronegativity at the sulfamoyl group. ijpsonline.com This highlights the importance of the electronic environment of the sulfonamide moiety in dictating its interaction with biological targets.
Similarly, benzoic acid and its derivatives exhibit a wide array of biological activities, including antimicrobial and enzyme inhibitory functions. icm.edu.pl Their mechanism can involve disrupting the pH balance within microbial cells, leading to cytoplasmic acidification. nih.gov The nature and position of substituents on the benzene (B151609) ring are critical in determining the specific activity and potency of benzoic acid derivatives. For example, in a study of benzoic acid derivatives as α-amylase inhibitors, the presence of a hydroxyl group at the 2-position of the benzene ring was found to have a positive effect on inhibitory activity, while a methoxy (B1213986) group at the same position or a hydroxyl group at the 5-position had a negative effect. mdpi.com This demonstrates the sensitivity of biological activity to subtle structural changes.
The introduction of a phenacyl ester to the 4-chloro-3-sulfamoylbenzoic acid core is a key structural modification. Phenacyl benzoates are recognized for their role as photosensitive protecting groups in organic synthesis. researchgate.net The esterification of a carboxylic acid can significantly alter its pharmacokinetic and pharmacodynamic properties. In a study on uracil-based benzoic acid and their ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, the esters were found to have enhanced oral absorption compared to their carboxylic acid counterparts. nih.gov Molecular simulations revealed that the ester and acid derivatives adopted similar binding modes, suggesting that the ester can act as a prodrug or possess intrinsic activity. nih.gov
A study on sulfonamide derived esters, while not involving a phenacyl group, demonstrated that esterification of a sulfonamide-containing carboxylic acid can lead to compounds with antibacterial, antifungal, antioxidant, and enzyme inhibitory (acetylcholinesterase and butyrylcholinesterase) activities. nih.gov This suggests that the combination of a sulfonamide and an ester functional group within the same molecule can result in a diverse pharmacological profile.
The table below presents a comparative overview of the structural features and observed biological activities of related sulfonamide and benzoic acid derivatives, which helps in postulating the potential activities of this compound.
| Compound/Derivative Class | Key Structural Features | Observed Biological Activities | Potential Implication for this compound |
| Antibacterial Sulfonamides | Unsubstituted aromatic amine, heterocyclic substitution on sulfamoyl nitrogen | Competitive inhibition of dihydropteroate synthetase, antibacterial. openaccesspub.org | The 4-chloro-3-sulfamoylbenzoyl moiety may confer antibacterial properties. |
| Anti-inflammatory Sulfonamides (e.g., Celecoxib) | Specific substitutions on the aromatic ring and sulfamoyl group | Selective COX-2 inhibition. openaccesspub.org | Potential for anti-inflammatory activity depending on how the overall structure interacts with inflammatory targets. |
| Benzoic Acid Derivatives | Varied substitutions on the benzene ring | Antimicrobial, enzyme inhibition (e.g., α-amylase, sirtuins). icm.edu.plmdpi.com | The substituted benzoic acid core is a platform for various biological interactions. |
| Phenacyl Benzoate (B1203000) Derivatives | Ester linkage between a phenacyl group and a benzoic acid | Used as photosensitive protecting groups. researchgate.net | The phenacyl ester could influence bioavailability and target interaction. |
| Sulfonamide Derived Esters | Esterification of a sulfonamide-containing carboxylic acid | Antibacterial, antifungal, antioxidant, enzyme inhibition. nih.gov | The combination of sulfonamide and ester functionalities in one molecule can lead to a broad spectrum of activities. |
| Uracil-based Benzoic Acid Esters | Esterification of a bioactive carboxylic acid | Enhanced oral absorption, potent DPP-4 inhibitors. nih.gov | The phenacyl ester may improve pharmacokinetic properties and could be a prodrug that is hydrolyzed in vivo to the active carboxylic acid. |
Advanced Analytical Methodologies for Phenacyl 4 Chloro 3 Sulfamoylbenzoate Characterization
Development of Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify the main compound and any associated impurities.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like Phenacyl 4-chloro-3-sulfamoylbenzoate. The development of a robust HPLC method is critical for determining its purity and for quantitative analysis.
Methodological Approach:
A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this compound, given its molecular structure which includes both hydrophobic (phenacyl and chloro-substituted benzene (B151609) ring) and polar (sulfamoyl and benzoate) moieties.
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of phenacyl esters and sulfonamide-containing compounds. nih.govnih.gov These columns provide excellent hydrophobic retention and separation capabilities.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed. A common mobile phase composition would consist of an acidified aqueous phase (e.g., with formic or acetic acid to improve peak shape and ionization in mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the more hydrophobic components.
Detection: The presence of the phenacyl group, which is a strong chromophore, allows for sensitive detection using an ultraviolet (UV) detector, typically at a wavelength of around 242 nm. nih.govnih.gov A photodiode array (PDA) detector can also be used to obtain spectral information, aiding in peak identification and purity assessment. slideshare.net
Potential Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of similar compounds. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. chromatographyonline.com |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power. chromatographyonline.com |
| Gradient | 5% to 95% B over 30 minutes | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. slideshare.net |
| Column Temperature | 30 °C | To ensure reproducible retention times. chromatographyonline.com |
| Detection | UV at 242 nm | Optimal wavelength for the phenacyl chromophore. nih.govnih.gov |
This table is a representation of a typical starting point for method development and would require optimization and validation.
The applicability of Gas Chromatography (GC) for the direct analysis of this compound is limited. The compound's relatively high molecular weight and the presence of the polar sulfamoyl group make it non-volatile and susceptible to thermal degradation in the GC inlet and column. research-solution.comresearchgate.net
Direct GC analysis would likely lead to poor peak shape, low response, and decomposition, making it an unsuitable method for quantitative analysis or purity determination. However, GC could potentially be employed if a suitable derivatization procedure is developed. Derivatization aims to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. research-solution.comresearchgate.net For the sulfamoyl group, derivatization techniques such as methylation could be explored. nih.gov
Given the challenges and the availability of the more direct and robust HPLC methods, GC is generally not the preferred technique for this type of compound.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification of metabolites of pharmaceutical compounds. news-medical.netnih.gov In the context of this compound, LC-MS/MS would be crucial for in vitro and in vivo metabolic studies.
Methodological Approach:
An LC method similar to the one developed for purity analysis (see 6.1.1) would be coupled to a tandem mass spectrometer.
Ionization: Electrospray ionization (ESI) is the most common ionization technique for sulfonamides and would be suitable for this compound, likely operating in negative ion mode to deprotonate the acidic sulfamoyl group.
MS/MS Analysis: In tandem mass spectrometry, a precursor ion (the molecular ion of the parent compound or a potential metabolite) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis. For structural elucidation, product ion scans can be performed to obtain the fragmentation pattern of a selected precursor ion, which provides valuable structural information. Common fragmentation pathways for sulfonamides can aid in the identification of metabolites. researchgate.net
Potential Metabolites:
Based on the known metabolism of sulfonamides and esters, potential metabolic transformations of this compound that could be identified by LC-MS/MS include:
Hydrolysis of the ester linkage to yield 4-chloro-3-sulfamoylbenzoic acid and 2-phenylethanol.
Hydroxylation of the aromatic rings.
N-acetylation of the sulfamoyl group.
As discussed in section 6.1.2, direct GC analysis of this compound is not recommended. Consequently, GC-MS would only be applicable for the analysis of volatile impurities or degradation products that might be present in the sample. For instance, if there were volatile starting materials or byproducts from the synthesis, a headspace GC-MS method could be developed for their detection and identification. However, for the primary compound and its non-volatile impurities, GC-MS is not a suitable technique.
Orthogonal Analytical Approaches for Confirmation and Validation
The use of orthogonal analytical methods is a critical component of method validation and impurity profiling in the pharmaceutical industry. oup.comalphalyse.com An orthogonal method is a second, independent analytical technique that provides a different selectivity for the separation of the main compound and its impurities. oup.com This approach increases the confidence that all impurities have been detected and accurately quantified.
For this compound, several orthogonal approaches can be considered:
Different Reversed-Phase Columns: Using a C18 column as the primary method, an orthogonal separation could be achieved by using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These columns offer different retention mechanisms and selectivities compared to a standard C18 column. chromatographyonline.com
Different Mobile Phase pH: Altering the pH of the mobile phase can significantly change the ionization state of the sulfamoyl group and any acidic or basic impurities, leading to different retention times and potentially resolving co-eluting peaks.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent orthogonal technique to RP-HPLC, particularly for polar compounds. chromatographyonline.comnih.govchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This technique would provide a completely different separation selectivity for this compound and its impurities, making it a powerful tool for confirming peak purity. chromatographyonline.com
Ion-Pair Chromatography: For compounds with ionizable groups like the sulfamoyl moiety, ion-pair chromatography can be employed as an orthogonal method. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby altering its retention on a reversed-phase column. shimadzu.comdiva-portal.org
Example of Orthogonal Methodologies:
| Primary Method | Orthogonal Method | Principle of Orthogonality |
| RP-HPLC (C18 column, acidic pH) | RP-HPLC (Phenyl-hexyl column, neutral pH) | Different stationary phase chemistry and mobile phase pH. |
| RP-HPLC (C18 column) | HILIC (Amide or silica (B1680970) column) | Different separation modes (hydrophobic vs. hydrophilic interactions). chromatographyonline.comchromatographyonline.com |
| RP-HPLC | Capillary Electrophoresis (CE) | Different separation principles (partitioning vs. electrophoretic mobility). |
By employing a combination of these advanced analytical methodologies, a comprehensive understanding of the chemical properties, purity, and metabolic fate of this compound can be achieved, ensuring its quality and suitability for its intended application.
Future Research Trajectories and Broader Academic Impact of Phenacyl 4 Chloro 3 Sulfamoylbenzoate Studies
Potential for Novel Chemical Reactions and Synthesis Strategies
The synthesis of Phenacyl 4-chloro-3-sulfamoylbenzoate can be approached through established esterification methods. A common and efficient route involves the reaction of a carboxylic acid salt with a phenacyl halide under phase-transfer catalysis. For instance, the potassium salt of 4-chloro-3-sulfamoylbenzoic acid could be reacted with phenacyl bromide, facilitated by a phase-transfer catalyst like a crown ether or a quaternary ammonium salt, to yield the desired ester in high purity and quantitative yield. tandfonline.com Another viable method is the direct reaction of 4-chloro-3-sulfamoylbenzoyl chloride with a phenacyl alcohol in the presence of a base. google.com The reactivity of 4-chloro-3-sulfamoylbenzoyl chloride, a key intermediate, is well-documented, and its synthesis from p-chlorobenzoic acid via chlorosulfonation and subsequent acylation is an established industrial process. guidechem.comchemicalbook.com
Beyond its synthesis, the unique combination of functional groups in this compound opens up possibilities for novel chemical transformations. The phenacyl ester itself is a versatile functional group. For example, the methylene (B1212753) group adjacent to the carbonyl can be a site for various nucleophilic attacks, allowing for the cleavage of the ester under specific conditions. tandfonline.com Furthermore, the presence of the sulfonamide group and the chlorinated aromatic ring provides multiple sites for further functionalization, potentially leading to the development of new synthetic methodologies and the creation of libraries of related compounds for various screening purposes.
Contributions to Understanding Structure-Mechanism Relationships in Organic Chemistry
The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry and drug design. drugdesign.org Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. researchgate.net Investigating derivatives of this compound could provide valuable insights into the SAR of sulfamoylbenzoates. By systematically modifying the phenacyl portion of the molecule and evaluating the resulting changes in biological activity, researchers could elucidate the role of this ester group in molecular recognition and binding to biological targets. nih.gov
Moreover, mechanistic studies on the reactions of this compound could contribute to a deeper understanding of organic reaction mechanisms. The interplay between the electron-withdrawing sulfonamide and chloro groups on the benzoate (B1203000) ring and the reactivity of the phenacyl ester linkage presents an interesting system for mechanistic investigation. For example, studying the kinetics and intermediates of the cleavage of the phenacyl ester under various conditions could reveal subtle electronic and steric effects that govern the reaction pathway. Such studies would add to the broader knowledge base of ester hydrolysis and nucleophilic acyl substitution reactions.
Role as a Mechanistic Probe in Biochemical and Cellular Research
The phenacyl group is a well-established photoremovable protecting group (PPG) in chemistry and biology. acs.orgwikipedia.org PPGs allow for the spatial and temporal control of the release of a biologically active molecule upon irradiation with light. wikipedia.org The phenacyl moiety can be cleaved under photochemical conditions to release the carboxylic acid, in this case, 4-chloro-3-sulfamoylbenzoic acid. acs.org This property makes this compound a potential tool for studying biological processes with high precision. For instance, if 4-chloro-3-sulfamoylbenzoic acid or a related derivative has a specific intracellular target, its controlled release from the phenacyl ester "cage" could be used to probe the kinetics and downstream effects of target engagement in real-time within living cells. The 2-hydroxyphenacyl ester is a notable variant that has been explored as a PPG for carboxylates and sulfonates, releasing the leaving group from a short-lived triplet state. nih.gov
Furthermore, sulfonamide derivatives have been utilized as fluorescent probes for biological imaging. mdpi.comnih.gov By incorporating a fluorophore into the this compound scaffold, it may be possible to develop novel probes for visualizing specific cellular components or processes. The sulfonamide group can also act as a targeting moiety, directing the molecule to specific enzymes or receptors. mdpi.com This dual functionality as a potential photoremovable group and a targeting vector makes this class of compounds particularly interesting for the development of sophisticated chemical biology tools.
Development of Advanced Computational Models for Molecular Design
Computational modeling has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods are widely used to study the structural and electronic properties of sulfonamide-containing molecules. scilit.comresearchgate.net These studies can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data. researchgate.net
Q & A
Basic: What are the optimal synthetic conditions for Phenacyl 4-chloro-3-sulfamoylbenzoate?
Methodological Answer:
The esterification of phenacyl bromide with 4-chloro-3-sulfamoylbenzoic acid can be optimized using microwave or ultrasound irradiation. Evidence shows that microwave-assisted reactions reduce reaction time (from hours to minutes) and improve yields (61–85%) compared to conventional heating . Ethanol is a preferred solvent due to its polarity and reflux compatibility. Key parameters include:
- Molar ratio: 1:1 (acid:phenacyl bromide) with slight excess of phenacyl bromide to drive completion.
- Catalyst: Acidic catalysts (e.g., H₂SO₄) or base-assisted deprotonation.
- Energy input: Microwave power (300–500 W) or ultrasonic frequency (20–40 kHz) to enhance reaction kinetics.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Use a combination of:
- NMR (¹H/¹³C): Compare experimental shifts with DFT-calculated data (B3LYP/6-311+G(2d,p) basis sets) to confirm regiochemistry and purity .
- IR Spectroscopy: Identify ester carbonyl (~1740 cm⁻¹) and sulfonamide N–H stretches (~3300 cm⁻¹).
- Elemental Analysis: Validate purity (>95%) via C/H/N/S percentages.
- Melting Point: Compare with literature values (e.g., analogs in show 48–51°C for phenacyl derivatives).
Advanced: How do microwave/ultrasound methods alter reaction kinetics for this ester?
Methodological Answer:
Microwave irradiation accelerates dipole rotation, increasing molecular collisions and reducing activation energy. Ultrasound induces cavitation, enhancing mass transfer. Comparative studies show:
- Yield Improvement: Microwave increases yields by 15–20% over conventional methods .
- Reaction Time: Ultrasound reduces time from 6 hours to 1–2 hours.
- By-product Suppression: Energy-specific activation minimizes side reactions (e.g., hydrolysis of phenacyl bromide).
Advanced: What computational models validate the esterification mechanism?
Methodological Answer:
DFT calculations (B3LYP/6-31G(d,p)) model the reaction pathway:
- Transition States: Identify intermediates using MEP (Molecular Electrostatic Potential) maps.
- FMOs (Frontier Molecular Orbitals): Predict reactivity by analyzing HOMO-LUMO gaps.
- Charge Distribution: Mulliken charges on sulfamoyl and phenacyl groups guide nucleophilic attack sites .
Validate computational NMR shifts (GIAO method) against experimental data to refine basis sets .
Advanced: How to troubleshoot low yields in esterification?
Methodological Answer:
- Precursor Purity: Purify 4-chloro-3-sulfamoylbenzoic acid via recrystallization (ethanol/water) to remove sulfonic acid impurities .
- Moisture Control: Use anhydrous solvents and molecular sieves to prevent phenacyl bromide hydrolysis .
- Stoichiometry: Optimize acid:phenacyl bromide ratio (1:1.2) to account for side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or DMAP for improved acylation .
Basic: What safety protocols are critical for handling precursors?
Methodological Answer:
- Phenacyl Bromide: Wear nitrile gloves, goggles, and a respirator; handle in a fume hood. Avoid skin contact (H314: severe burns) .
- 4-Chloro-3-sulfamoylbenzoic Acid: Use secondary containment for powders to prevent inhalation. Neutralize spills with sodium bicarbonate .
- Waste Disposal: Segregate halogenated waste and incinerate via licensed facilities .
Advanced: How to resolve NMR spectral discrepancies in this ester?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO to observe sulfonamide proton exchange .
- DFT Refinement: Adjust basis sets (e.g., 6-311+G(2d,p)) for better accuracy in predicting aromatic proton shifts .
- Impurity Analysis: Use HPLC-MS to detect unreacted acid or phenacyl bromide by-products .
Advanced: How do substituents (Cl, sulfamoyl) influence ester stability?
Methodological Answer:
- Electron-Withdrawing Effects: Chloro and sulfamoyl groups increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic substitutions.
- Hydrolytic Stability: Sulfamoyl’s hydrogen-bonding capacity reduces ester hydrolysis in aqueous media.
- Thermal Stability: DSC analysis shows decomposition >200°C, suitable for high-temperature reactions .
Basic: What intermediates are critical in synthesizing this compound?
Methodological Answer:
- 4-Chloro-3-sulfamoylbenzoic Acid: Synthesize via sulfonation of 4-chlorobenzoic acid using chlorosulfonic acid .
- Phenacyl Bromide: Confirm purity via melting point (48–51°C) and IR (C=O at 1680 cm⁻¹) .
- Activation Step: Convert acid to acyl chloride (SOCl₂) for improved esterification efficiency .
Advanced: How to optimize solvent systems for minimal by-products?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO improve solubility but may promote side reactions.
- Ethanol-Water Mixtures: Reduce ester hydrolysis while maintaining precursor solubility .
- Solvent-Free Microwave: Eliminate solvent for cleaner reactions; monitor via TLC (hexane:EtOAc 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
